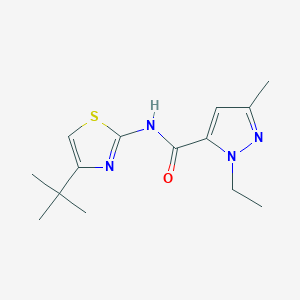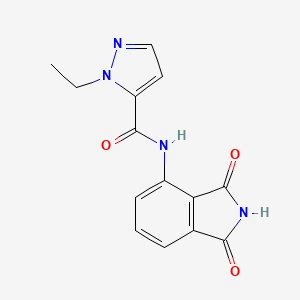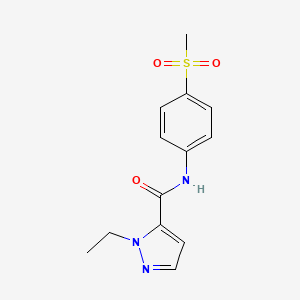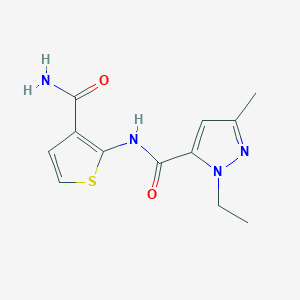
N-(4-tert-butyl-1,3-thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-tert-butyl-1,3-thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide, also known as TBTP, is a synthetic compound that has been used in a variety of scientific research applications. TBTP is a thiazol derivative which is widely used as an inhibitor of the enzyme 5-lipoxygenase (5-LOX). 5-LOX is an enzyme involved in the metabolism of arachidonic acid (AA) and is responsible for the production of leukotrienes and other pro-inflammatory molecules. TBTP has been used in a variety of experiments to study the role of 5-LOX in inflammation and other physiological processes.
Scientific Research Applications
N-(4-tert-butyl-1,3-thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been used in a variety of scientific research applications. It has been used to study the role of 5-LOX in inflammation and other physiological processes. It has also been used to study the effects of 5-LOX inhibition in animal models of various diseases, such as asthma, arthritis, and cancer. In addition, N-(4-tert-butyl-1,3-thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been used to study the role of 5-LOX in the regulation of cell proliferation, differentiation, and apoptosis.
Mechanism of Action
N-(4-tert-butyl-1,3-thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is an inhibitor of the enzyme 5-lipoxygenase (5-LOX). 5-LOX is an enzyme involved in the metabolism of arachidonic acid (AA) and is responsible for the production of leukotrienes and other pro-inflammatory molecules. N-(4-tert-butyl-1,3-thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide binds to the active site of 5-LOX and prevents the enzyme from converting AA into leukotrienes and other pro-inflammatory molecules.
Biochemical and Physiological Effects
The inhibition of 5-LOX by N-(4-tert-butyl-1,3-thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. Inhibition of 5-LOX has been shown to reduce inflammation, as well as reduce the production of pro-inflammatory molecules. In addition, N-(4-tert-butyl-1,3-thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been shown to reduce the production of reactive oxygen species, which can lead to oxidative stress. Finally, N-(4-tert-butyl-1,3-thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been shown to reduce the expression of pro-inflammatory genes and proteins, which can lead to a decrease in inflammation.
Advantages and Limitations for Lab Experiments
The use of N-(4-tert-butyl-1,3-thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide in laboratory experiments has several advantages. One of the main advantages is that it is a highly specific inhibitor of 5-LOX, which allows for the study of the effects of 5-LOX inhibition in a controlled environment. In addition, N-(4-tert-butyl-1,3-thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is relatively inexpensive and is easy to synthesize. However, there are also some limitations to the use of N-(4-tert-butyl-1,3-thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide in laboratory experiments. One of the main limitations is that its effects are not always consistent, as different concentrations of N-(4-tert-butyl-1,3-thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide can lead to different results.
Future Directions
The use of N-(4-tert-butyl-1,3-thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide in scientific research has shown great potential, and there are still many areas to explore. One of the main areas of research is the use of N-(4-tert-butyl-1,3-thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide in combination with other molecules or drugs to study the effects of 5-LOX inhibition in different diseases. In addition, research into the mechanisms of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide and its effects on other enzymes and pathways is also needed. Finally, further research into the effects of N-(4-tert-butyl-1,3-thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide on cell proliferation, differentiation, and apoptosis is also needed.
Synthesis Methods
N-(4-tert-butyl-1,3-thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide can be synthesized using a variety of methods. The most common method is a three-step process involving the reaction of 4-tert-butyl-1,3-thiazol-2-yl chloride with 1-ethyl-3-methyl-1H-pyrazole-5-carboxamide in the presence of an acid catalyst. This reaction results in the formation of a thiazol-pyrazole derivative, which is then purified and crystallized. Other methods of synthesis have also been developed, including the use of a palladium-catalyzed reaction, as well as the use of microwave irradiation.
properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-ethyl-5-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4OS/c1-6-18-10(7-9(2)17-18)12(19)16-13-15-11(8-20-13)14(3,4)5/h7-8H,6H2,1-5H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVQOLCTSGEVSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC(=CS2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorobenzenesulfonyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6537130.png)

![1-ethyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537145.png)
![1-ethyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537153.png)
![ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B6537157.png)





![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537214.png)


![1-ethyl-3-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537230.png)